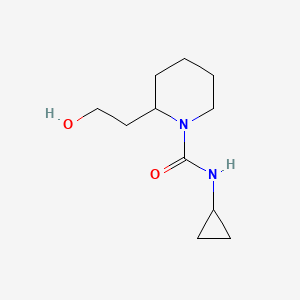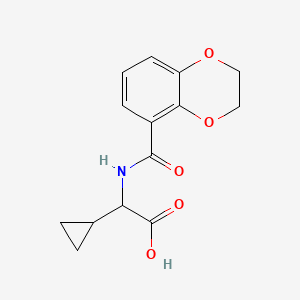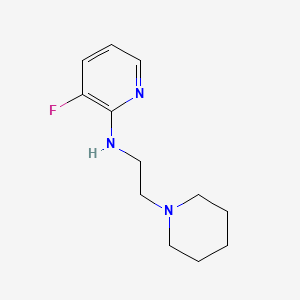
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid (MPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPC is a pyrrole derivative that has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various scientific research applications.
作用机制
The exact mechanism of action of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a role in the immune response.
Biochemical and Physiological Effects:
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-alpha). Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments is its relatively low toxicity. It has been found to be well tolerated in animal studies, even at high doses. Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research involving 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid. One area of interest is its potential use in the treatment of liver disease, as it has been found to have a protective effect on the liver. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid and to identify other enzymes and signaling pathways that it may interact with. Finally, there is potential for the development of new drugs based on the structure of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid, which could have improved pharmacokinetic and pharmacodynamic properties compared to the parent compound.
合成方法
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-cyanopyrrole in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a pyrrole ring system and the addition of a carboxylic acid group to the piperidine ring.
科学研究应用
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties and has been shown to have a protective effect on the liver. Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have antitumor activity and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
1-(1-methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-12(17)13-7-4-9(5-8-13)14-6-2-3-10(14)11(15)16/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEBSBMRQJYIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)


![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)


![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)